
Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
Overview
Description
Hexanitrostilbene appears as an explosive. May explode under prolonged exposure to heat. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Forms yellow crystals.
Biological Activity
Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-] (commonly referred to as HNS or hexanitrostilbene) is a nitroaromatic compound known for its explosive properties and potential biological effects. This article provides a comprehensive overview of the biological activity associated with HNS, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H6N6O12
- Molecular Weight: 450.2304 g/mol
- CAS Registry Number: 20062-22-0
- IUPAC Name: 1,1'-(1,2-ethenediyl)bis(2,4,6-trinitrobenzene)
The structure of HNS features two trinitrobenzene groups linked by an ethenediyl group. Its unique structure contributes to both its explosive characteristics and its biological interactions.
HNS exhibits various biological activities primarily due to its nitro groups, which can undergo reduction to form reactive metabolites. These metabolites can interact with cellular components leading to:
- Oxidative Stress: The reduction of nitro groups can generate reactive oxygen species (ROS), causing oxidative damage to DNA and proteins.
- Genotoxicity: Studies have indicated that HNS can induce DNA strand breaks and mutations in various cell types.
Toxicokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of HNS is crucial for assessing its biological impact:
- Absorption: HNS is lipophilic and can be absorbed through various routes including dermal and inhalation exposure.
- Distribution: Once absorbed, it distributes widely in lipid-rich tissues such as the liver and adipose tissue.
- Metabolism: Metabolic pathways involve reduction reactions that convert HNS into more reactive species capable of inducing cellular damage.
- Excretion: Metabolites are primarily excreted via urine.
Industrial Exposure and Health Effects
A significant body of research has focused on the health effects associated with exposure to nitroaromatic compounds like HNS. A case study highlighted the risk of hematotoxicity among workers exposed to benzene derivatives in industrial settings. This exposure was linked to increased incidences of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) due to genetic susceptibility influenced by polymorphisms in metabolic enzymes .
Animal Studies
In animal models, exposure to HNS has demonstrated adverse effects on hematopoietic function. For instance:
- Bone Marrow Toxicity: Studies indicated that HNS exposure resulted in reduced white blood cell counts and alterations in bone marrow cellularity.
- Carcinogenic Potential: Long-term exposure studies suggested a potential link between HNS and increased tumor formation in susceptible strains of rodents.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1,3,5-trinitro-2-[2-(2,4,6-trinitrophenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N6O12/c21-15(22)7-3-11(17(25)26)9(12(4-7)18(27)28)1-2-10-13(19(29)30)5-8(16(23)24)6-14(10)20(31)32/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIBQULRFXITSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N6O12 | |
Record name | HEXANITROSTILBENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11565 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864918 | |
Record name | Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexanitrostilbene appears as an explosive. May explode under prolonged exposure to heat. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Forms yellow crystals. | |
Record name | HEXANITROSTILBENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11565 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
20062-22-0 | |
Record name | HEXANITROSTILBENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/11565 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,2′,4,4′,6,6′-Hexanitrostilbene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20062-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',6,6'-hexanitrostilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.525 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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